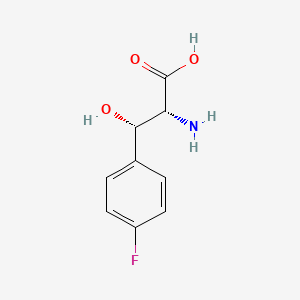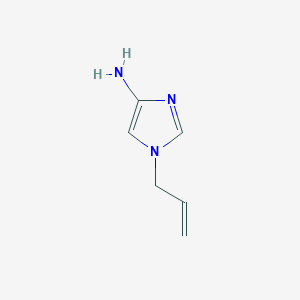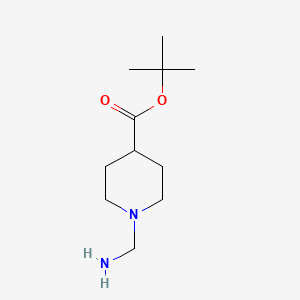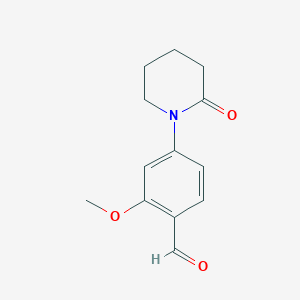
(R)-Fesoterodine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Fesoterodine fumarate is a chemical compound used primarily in the treatment of overactive bladder syndrome. It is a prodrug of 5-hydroxymethyl tolterodine, which is an active metabolite that exerts antimuscarinic effects. This compound helps in reducing urinary frequency, urgency, and incontinence by relaxing the bladder muscles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fesoterodine fumarate involves several steps. One common method includes the reaction of 5-hydroxymethyl tolterodine with fumaric acid to form the fumarate salt. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-Fesoterodine fumarate follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
®-Fesoterodine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active form.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ®-Fesoterodine fumarate, which can have different pharmacological properties.
科学研究应用
®-Fesoterodine fumarate has several scientific research applications:
Chemistry: It is used in studies related to drug synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: It is extensively researched for its therapeutic effects in treating overactive bladder syndrome and other urinary disorders.
Industry: The compound is used in the development of pharmaceutical formulations and quality control processes.
作用机制
®-Fesoterodine fumarate exerts its effects by acting as a prodrug. Once administered, it is metabolized into 5-hydroxymethyl tolterodine, which binds to muscarinic receptors in the bladder. This binding inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary symptoms. The primary molecular targets are the M2 and M3 muscarinic receptors, which play a crucial role in bladder contraction.
相似化合物的比较
Similar Compounds
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A compound with similar therapeutic effects but different chemical structure.
Solifenacin: Another muscarinic receptor antagonist used for urinary disorders.
Uniqueness
®-Fesoterodine fumarate is unique due to its prodrug nature, which allows for a more controlled release of the active metabolite. This results in a more consistent therapeutic effect and potentially fewer side effects compared to other similar compounds.
属性
分子式 |
C30H41NO7 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m1./s1 |
InChI 键 |
MWHXMIASLKXGBU-GNAFDRTKSA-N |
手性 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)


![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)




![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)

